N(2)-succinyl-L-ornithinate(1-) is an organic compound classified as an N-acyl-alpha amino acid. It is characterized by the presence of a succinyl group attached to the nitrogen atom of L-ornithine, an amino acid involved in various metabolic processes. This compound is significant in biological systems, existing in organisms ranging from bacteria to humans, and has been detected in certain foods, indicating its potential as a biomarker for dietary intake of specific animal products .
The synthesis of N(2)-succinyl-L-ornithinate(1-) can be achieved through various chemical methods, typically involving the acylation of L-ornithine with succinic anhydride or succinyl chloride. These reactions generally proceed under mild conditions to preserve the integrity of the amino acid structure.
The molecular formula for N(2)-succinyl-L-ornithinate(1-) is , with a molecular weight of approximately 232.23 g/mol. The compound features a pentanoic acid backbone with an amine group and carboxylic acid functionalities.
N(2)-succinyl-L-ornithinate(1-) participates in various biochemical reactions, particularly in metabolic pathways related to the urea cycle and amino acid metabolism.
The mechanism of action for N(2)-succinyl-L-ornithinate(1-) primarily involves its role as a substrate in enzymatic reactions within metabolic pathways. It may act as an intermediate that facilitates the conversion of nitrogenous wastes into less toxic forms.
Research indicates that N(2)-succinyl-L-ornithinate(1-) may influence various physiological processes, including nitrogen metabolism and energy production.
N(2)-succinyl-L-ornithinate(1-) has potential applications in:
This compound represents an intriguing area of study within biochemistry, with implications for nutrition, metabolism, and health sciences. Further research could elucidate its roles and applications more comprehensively.
N(2)-Succinyl-L-ornithinate(1−) (hereafter N2-succinylornithine) serves as a central intermediate in a non-canonical arginine biosynthesis pathway utilized by Bacteroides fragilis and related gut microbiota. Unlike most bacteria that employ N-acetyl-L-ornithine in the ornithine carbamoyltransferase (OCT) reaction, B. fragilis expresses a dedicated argF'bf gene encoding N-succinylornithine transcarbamylase (SOTC). This enzyme catalyzes the carbamoylation of N2-succinylornithine to form N-succinyl-L-citrulline, a committed step toward arginine formation [3] [6]. Disruption of argF'bf renders B. fragilis auxotrophic for arginine, confirming the pathway’s essentiality [6].
Comparative genomic analyses reveal that this succinyl-dependent pathway represents an evolutionary adaptation to anaerobic gut environments. The succinyl moiety enhances intermediate solubility and may facilitate nitrogen channeling under pH-variable conditions. Notably, this pathway bypasses the classical argABCDEF cascade, instead relying on:
Table 1: Comparative Arginine Biosynthesis Pathways
Feature | Classical Pathway | B. fragilis Pathway |
---|---|---|
Key Ornithine Derivative | N-acetyl-L-ornithine | N2-succinyl-L-ornithine |
Transcarbamylase | OCT (ArgF) | SOTC (ArgF'bf) |
Nitrogen Source | Glutamine-dependent | Ammonia-dependent |
Metabolic Advantage | ATP-efficient | Enhanced solubility in anaerobes |
SOTC exhibits stringent specificity for N2-succinylornithine, rejecting structurally similar substrates like N-acetyl-L-ornithine or L-ornithine. Crystal structures of SOTC (PDB: 2FG7, 2FG6) reveal a substrate-binding pocket with a critical arginine residue at position 90 (Arg90) that forms dual hydrogen bonds with the C3/C4 carboxyl groups of the succinyl moiety [3] [6]. This interaction is absent in acetyl-ornithine transcarbamylases (AOTCs), which feature leucine at the equivalent position [6].
The catalytic mechanism involves:
Mutagenesis studies confirm that substituting Arg90 with leucine switches SOTC’s preference to N-acetyl-L-ornithine, demonstrating the residue’s role in substrate discrimination [6]. Kinetic parameters further highlight this specificity:
Table 2: Enzyme Kinetics of Transcarbamylases
Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
SOTC | N2-succinyl-L-ornithine | 120 ± 15 | 65 ± 3 | 0.54 |
SOTC | N-acetyl-L-ornithine | >5000 | Not detectable | – |
AOTC | N-acetyl-L-ornithine | 95 ± 10 | 70 ± 2 | 0.74 |
In γ-proteobacteria like Pseudomonas aeruginosa, N2-succinylornithine functions in the arginine succinyltransferase (AST) pathway for catabolism rather than biosynthesis. This pathway integrates nitrogen scavenging with central metabolism:
L-arginine → N2-succinylarginine → N2-succinylornithine → L-glutamate + succinate
The AST pathway enables P. aeruginosa to utilize arginine or ornithine as sole carbon/nitrogen sources. Inhibition of N2-succinylornithine 5-aminotransferase (the enzyme converting N2-succinylornithine to glutamate/succinate) by aminooxyacetate causes intracellular accumulation of N2-succinylornithine, confirming its metabolic flux [8].
The pathway’s products critically intersect with host metabolic systems:
In the gut microbiome, this cross-talk enables nitrogen exchange between auxotrophic and prototrophic bacteria. Genomic reconstructions of 823 human gut species reveal that Bacteroidetes utilize the succinyl pathway for arginine biosynthesis, while Firmicutes degrade arginine via the AST pathway, creating a cross-feeding network dependent on N2-succinylornithine [7].
Table 3: Metabolic Fates of N2-Succinylornithine in Different Organisms
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